molecular formula C11H22BN3O5 B609684 Numidargistat CAS No. 2095732-06-0

Numidargistat

Cat. No.: B609684
CAS No.: 2095732-06-0
M. Wt: 287.12 g/mol
InChI Key: ZZJLMZYUGLJBSO-LAEOZQHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CB-1158, also known as numidargistat, is a potent, selective, and orally-bioavailable small molecule inhibitor of the enzyme arginase. Arginase is an immunosuppressive enzyme secreted by tumor-infiltrating myeloid cells, which depletes the amino acid arginine, a nutrient required for the proliferation of T cells and natural killer cells. By inhibiting arginase, CB-1158 aims to relieve immunosuppression and enhance the activity of immune cells in the tumor microenvironment .

Preparation Methods

The synthetic routes and reaction conditions for CB-1158 are proprietary and not publicly disclosed in detail. it is known that CB-1158 is synthesized through a series of chemical reactions that result in a potent and selective arginase inhibitor. The industrial production methods involve optimizing these synthetic routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

CB-1158 primarily undergoes inhibition reactions with the enzyme arginase. It has been shown to inhibit both recombinant human arginase 1 and arginase 2 with high potency. The inhibition constants (IC50) for arginase 1 and arginase 2 are 98 nM and 296 nM, respectively . The major product formed from these reactions is the inhibition of arginase activity, leading to increased levels of arginine in the tumor microenvironment .

Mechanism of Action

CB-1158 exerts its effects by inhibiting the enzyme arginase, which is secreted by tumor-infiltrating myeloid cells. Arginase depletes the amino acid arginine, which is essential for the proliferation of T cells and natural killer cells. By inhibiting arginase, CB-1158 increases the levels of arginine in the tumor microenvironment, thereby enhancing the proliferation and activity of immune cells . This shift in the immune landscape towards a pro-inflammatory environment helps to blunt myeloid cell-mediated immune evasion and reduce tumor growth .

Comparison with Similar Compounds

CB-1158 is unique in its potent and selective inhibition of arginase. Other similar compounds include inhibitors of other immunosuppressive enzymes, such as indoleamine 2,3-dioxygenase (IDO) inhibitors and tryptophan 2,3-dioxygenase (TDO) inhibitors. CB-1158 specifically targets arginase, making it a first-in-class oral arginase inhibitor . This specificity and potency distinguish CB-1158 from other immunotherapy agents and highlight its potential as a novel cancer treatment .

Properties

IUPAC Name

(3R,4S)-3-amino-1-[(2S)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BN3O5/c1-7(13)9(16)15-5-8(3-2-4-12(19)20)11(14,6-15)10(17)18/h7-8,19-20H,2-6,13-14H2,1H3,(H,17,18)/t7-,8-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJLMZYUGLJBSO-LAEOZQHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCC1CN(CC1(C(=O)O)N)C(=O)C(C)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(CCC[C@H]1CN(C[C@]1(C(=O)O)N)C(=O)[C@H](C)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22BN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095732-06-0
Record name Numidargistat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095732060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CB-1158
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15286
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NUMIDARGISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFD73D535A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Numidargistat
Reactant of Route 2
Numidargistat
Reactant of Route 3
Numidargistat
Reactant of Route 4
Numidargistat
Reactant of Route 5
Numidargistat
Reactant of Route 6
Numidargistat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.